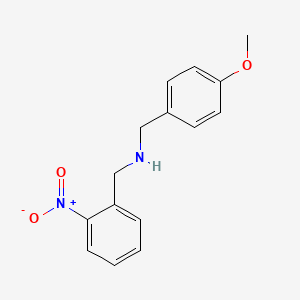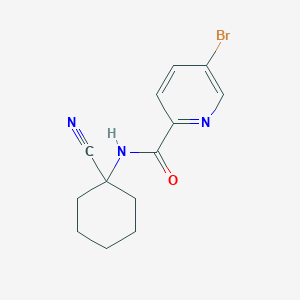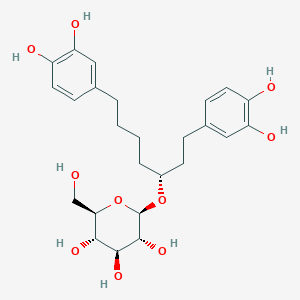
ルブラノシドA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubranoside A is a diarylheptanoid . It is a natural product found in Alnus firma, Alnus japonica, and other organisms . It is derived from a plant source .
Molecular Structure Analysis
Rubranoside A has the molecular formula C25H34O10 . Its molecular weight is 494.53 g/mol . The InChI key is LSEDQFLRUJOXDX-SBOHWPTNSA-N . The SMILES string representation isOC[C@H]1OC@@Hc(O)c2)CCc3ccc(O)c(O)c3)C@HC@@H[C@@H]1O . Physical And Chemical Properties Analysis
Rubranoside A is a solid substance . It has a molecular weight of 494.5 g/mol . The compound has 10 hydrogen bond acceptors and 8 hydrogen bond donors . It also has 11 freely rotating bonds . The polar surface area is 180 Ų .科学的研究の応用
医学
ルブラノシドAは、その天然由来と生物活性により、医療分野で潜在力があるとされています。 肺癌細胞に対する細胞毒性効果を持つ化合物として同定されており、癌研究や治療における役割を示唆しています . ウイルス複製を阻害する能力も、特に呼吸器ウイルスに対する抗ウイルス薬開発の候補として位置付けています。
農業
農業では、this compoundの天然特性を植物保護や生育促進に役立てることができます。 その細胞毒性活性は、作物に害を与えることなく特定の害虫や雑草を標的にする天然農薬や除草剤の開発に活用できる可能性があります .
バイオテクノロジー
This compoundのバイオテクノロジー的応用は有望であり、特にバイオセンサーやバイオアッセイの開発において注目されています。 生物系との相互作用は、さまざまな生体分子や環境条件の検出に利用でき、診断や環境モニタリングに役立ちます .
薬理学
薬理学的には、this compoundは製剤や送達システムにおいて重要になる可能性があります。その分子構造は、他の医薬品と相互作用して、安定性や有効性を高める可能性があります。 また、薬物動態特性が改善された新薬の合成のためのリード化合物として役立つ可能性もあります .
環境科学
This compoundは、汚染物質や有毒物質を検出するバイオセンサーの一部として、環境科学に貢献する可能性があります。 生物学的変化に対する感度は、環境の健康状態や人間の活動の影響を監視する上で貴重です .
食品産業
食品産業では、this compoundは天然添加物として、食品の栄養価向上や保存に役立つ可能性があります。 その抗酸化作用は、腐りやすい商品の保存期間を延ばし、品質を維持するのに役立つ可能性があります .
作用機序
Target of Action
Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant The primary targets of Rubranoside A are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that rubranoside a may exert its effects through its interaction with various cellular targets, leading to changes in cell function . The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
It is known that rubranoside a is a diarylheptanoid , a class of compounds known to interact with multiple biochemical pathways
Result of Action
Rubranoside A has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death . .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDQFLRUJOXDX-SBOHWPTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346958 |
Source


|
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211126-58-8 |
Source


|
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the chemotaxonomic implications of Rubranoside A?
A: Rubranoside A, along with other diarylheptanoids, has shown potential as a chemotaxonomic marker for differentiating between Alnus glutinosa (black alder) and Alnus incana (gray alder) [, ]. Studies employing Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) revealed distinct concentration profiles of Rubranoside A in bark extracts of these species. These findings suggest that Rubranoside A, in combination with analytical techniques like Principal Component Analysis (PCA), can be valuable for species-level differentiation and even identification of potential hybrid species within the Alnus genus.
Q2: Has Rubranoside A demonstrated any protective effects against DNA damage?
A: While Rubranoside A itself has not been specifically investigated for its DNA protective effects, a closely related compound, Rubranoside B, has been identified as a potential inhibitor of SARS-CoV-2 proteins, which could have implications for reducing inflammation and modulating the immune system []. This suggests a possible avenue for future research exploring the potential bioactivity of Rubranoside A in similar contexts.
Q3: What is the chemical structure of Rubranoside A?
A: Rubranoside A is a diarylheptanoid glycoside. While its complete spectroscopic data hasn't been detailed in the provided excerpts, research indicates it shares the common aglycone moiety, rubranol, with related compounds like Rubranosides B, C, and D []. Further research is needed to elucidate the complete structural characterization of Rubranoside A.
Q4: What is the distribution of Rubranoside A within Alnus species?
A: Rubranoside A has been identified in the bark of Alnus glutinosa and Alnus rubra (red alder) [, ]. The concentration of Rubranoside A can vary significantly between and within Alnus species and populations [, ]. Factors like geographical location and potential hybridization can influence the variability in Rubranoside A content.
Q5: What analytical techniques are used to identify and quantify Rubranoside A?
A: Researchers utilize UPLC-MS/MS to determine the concentration of Rubranoside A in plant extracts [, ]. This technique allows for the separation and identification of Rubranoside A from other compounds in complex mixtures, providing accurate quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


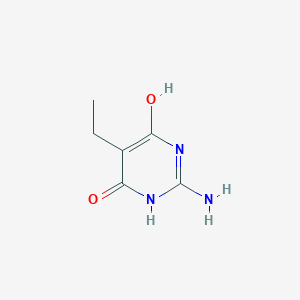


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
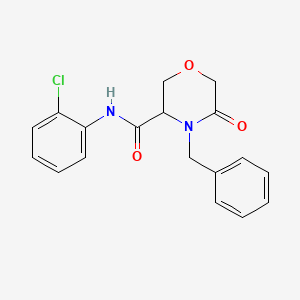
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
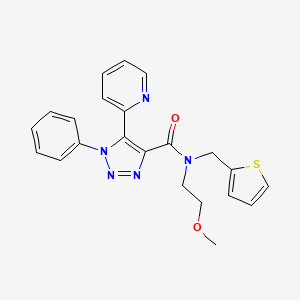
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
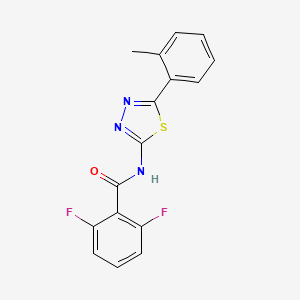
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

